1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C32H30ClN5. This compound is known for its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a chlorophenyl group.
Preparation Methods
The synthesis of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chlorobenzhydryl chloride with piperazine to form 1-(4-chlorobenzhydryl)piperazine. This intermediate is then reacted with 3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has been explored for its potential in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound may also interact with other receptors and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Cetirizine: A well-known antihistamine with a similar piperazine core but different substituents.
Levocetirizine: An enantiomer of cetirizine with higher potency and fewer side effects.
Other Piperazine Derivatives: Compounds like 1-(4-chlorobenzhydryl)piperazine and its analogs, which share structural similarities but differ in their pharmacological profiles.
Properties
Molecular Formula |
C32H30ClN5 |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C32H30ClN5/c1-2-8-25-21-30(38-29-12-7-6-11-28(29)35-32(38)27(25)22-34)36-17-19-37(20-18-36)31(23-9-4-3-5-10-23)24-13-15-26(33)16-14-24/h3-7,9-16,21,31H,2,8,17-20H2,1H3 |
InChI Key |
BBNARRIJHYYRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C#N |
Origin of Product |
United States |
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